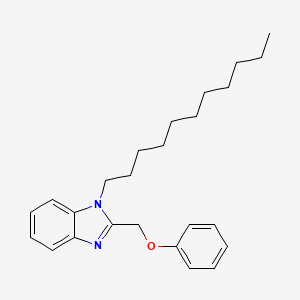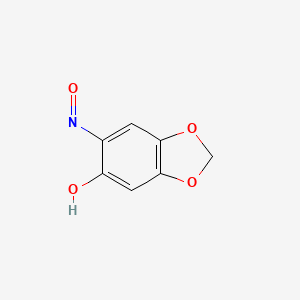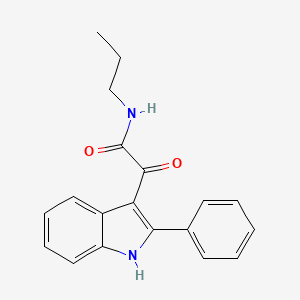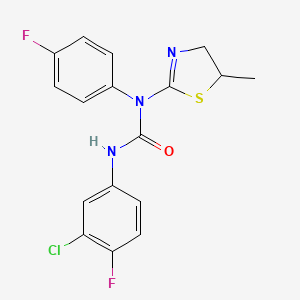![molecular formula C6H8N4O4 B15002953 4-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B15002953.png)
4-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
准备方法
The synthesis of 3-[(4-amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid can be achieved through several routes. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures . Another method includes the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid . Industrial production methods may involve scaling up these reactions with appropriate modifications to ensure safety and efficiency.
化学反应分析
3-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro groups to amino groups, using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Common reagents and conditions for these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and halogenating agents for substitution. Major products formed from these reactions include various nitro and amino derivatives .
科学研究应用
3-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid has several scientific research applications:
作用机制
The mechanism of action of 3-[(4-amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. For example, its derivatives can inhibit enzymes like thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and gene expression regulation . These interactions disrupt cellular processes, leading to the compound’s biological effects.
相似化合物的比较
3-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid is similar to other oxadiazole derivatives, such as:
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound is structurally similar and used in similar applications, including as an energetic material.
3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one: This compound is used in the development of high-energy density materials.
The uniqueness of 3-[(4-amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
分子式 |
C6H8N4O4 |
|---|---|
分子量 |
200.15 g/mol |
IUPAC 名称 |
4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C6H8N4O4/c7-5-6(10-14-9-5)8-3(11)1-2-4(12)13/h1-2H2,(H2,7,9)(H,12,13)(H,8,10,11) |
InChI 键 |
CWIXTVNHEPWQMH-UHFFFAOYSA-N |
规范 SMILES |
C(CC(=O)O)C(=O)NC1=NON=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-cyclopropyl-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002884.png)

![N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide](/img/structure/B15002897.png)
![4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine](/img/structure/B15002904.png)
![N-[1-(Butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B15002912.png)

![Ethyl 3,3,3-trifluoro-2-(propanoylamino)-2-[[3-(trifluoromethyl)phenyl]methylamino]propanoate](/img/structure/B15002922.png)
![N-{2-[({3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B15002934.png)
![N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B15002942.png)
![2-[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B15002943.png)
![1-({5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-4-methylpiperazine](/img/structure/B15002945.png)

![2,2-dimethyl-6-(3-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene](/img/structure/B15002959.png)
